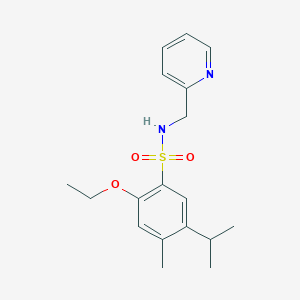
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C18H24N2O3S and a molecular weight of 348.45976 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with 2-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
化学反应分析
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar compounds to 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide include other benzenesulfonamide derivatives These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties
生物活性
Chemical Structure and Properties
The chemical structure of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide features a sulfonamide group attached to a substituted benzene ring. The presence of the ethoxy and isopropyl groups contributes to its lipophilicity, which may influence its biological activity.
Molecular Formula
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 298.38 g/mol
Sulfonamides generally exhibit their biological activity through inhibition of bacterial folic acid synthesis by blocking the enzyme dihydropteroate synthase. However, the specific activity of this compound requires further investigation to elucidate its precise mechanisms.
Antimicrobial Activity
Research indicates that sulfonamide derivatives can possess significant antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains, including those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| 2-Ethoxy Compound | S. aureus | 16 µg/mL |
| Trimethoprim | P. aeruginosa | 8 µg/mL |
Anticancer Potential
Recent studies have explored the anticancer potential of sulfonamide derivatives, including the compound . The compound's ability to inhibit specific kinases involved in tumor growth has been noted, suggesting a potential role in cancer therapy.
Case Study: Inhibition of RET Kinase
In a study examining novel RET kinase inhibitors, compounds structurally related to our target compound demonstrated significant inhibition of RET kinase activity. This inhibition was associated with reduced cell proliferation in cancer cell lines expressing RET mutations.
Cytotoxicity and Safety Profile
While evaluating the cytotoxic effects, it is crucial to assess the safety profile of the compound. Preliminary studies indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic for anticancer agents.
Recent Investigations
- Study on Inhibition Mechanisms : A recent study published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of various sulfonamide derivatives, including our compound, highlighting their potential as RET kinase inhibitors.
- Antimicrobial Efficacy : Another research article demonstrated that related compounds exhibited potent antimicrobial activity against multi-drug resistant bacterial strains, suggesting that modifications in the chemical structure could enhance efficacy.
Future Directions
Further research is warranted to:
- Conduct comprehensive pharmacokinetic studies.
- Explore synergistic effects with existing antibiotics.
- Investigate potential side effects and long-term safety profiles.
属性
IUPAC Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-5-23-17-10-14(4)16(13(2)3)11-18(17)24(21,22)20-12-15-8-6-7-9-19-15/h6-11,13,20H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWGBRAGXUKXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














